Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate
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Overview
Description
Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-(trifluoromethyl)phenyl)butanoate typically involves the esterification of 3-(2-(trifluoromethyl)phenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: 3-(2-(trifluoromethyl)phenyl)butanoic acid.
Reduction: 3-(2-(trifluoromethyl)phenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of ethyl 3-(2-(trifluoromethyl)phenyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate can be compared with other esters containing trifluoromethyl groups:
Ethyl trifluoroacetate: Similar in structure but lacks the phenyl ring, making it less complex.
Methyl 3-(2-(trifluoromethyl)phenyl)propanoate: Shorter carbon chain, resulting in different physical and chemical properties.
Ethyl 4-(trifluoromethyl)benzoate: Contains a benzoate ester instead of a butanoate ester, leading to variations in reactivity and applications
Biological Activity
Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and reactivity. The molecular formula is C13H13F3O2, and its unique structure allows it to interact effectively with biological membranes and molecular targets.
The mechanism of action for this compound involves:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
- Target Interaction : It modulates the activity of specific enzymes and receptors, influencing various biochemical pathways that are crucial for therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. This compound has been tested for its ability to inhibit cancer cell proliferation in various models. For instance, it demonstrated significant cytotoxicity against human cancer cell lines, indicating its potential as a lead compound in cancer therapy .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : Using WST-1 assays, the compound showed a dose-dependent decrease in cell viability in PC3 prostate cancer cells, with an IC50 value of approximately 25 µM .
- Mechanistic Studies : Further studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, leading to programmed cell death .
In Vivo Studies
In vivo studies using murine models have also been performed. These studies aimed to assess the pharmacokinetics and overall efficacy of this compound:
- Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Toxicity Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during treatment .
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | Different positioning of trifluoromethyl group | Varies in biological activity |
Ethyl 2-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | Different carbon positioning | May exhibit different reactivity profiles |
Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate | Contains a phenoxy group instead of a phenyl group | Unique solubility characteristics |
This table illustrates how variations in structure can influence biological activity and pharmacological properties.
Properties
IUPAC Name |
ethyl 3-[2-(trifluoromethyl)phenyl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-3-18-12(17)8-9(2)10-6-4-5-7-11(10)13(14,15)16/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKLBXAJIGOZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.